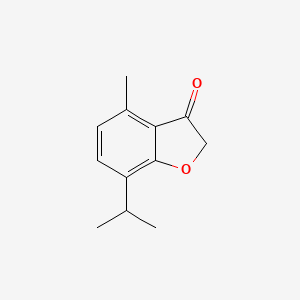

4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one

説明

特性

IUPAC Name |

4-methyl-7-propan-2-yl-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-7(2)9-5-4-8(3)11-10(13)6-14-12(9)11/h4-5,7H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGAVOVVLNUVGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)COC2=C(C=C1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Characterization of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one

Abstract

This technical guide provides a comprehensive framework for the characterization of the novel compound, 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one. Benzofuran derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1] As new derivatives are synthesized for drug development pipelines, robust and detailed analytical characterization is paramount. This document outlines a multi-technique approach for the structural elucidation and purity assessment of this target compound, providing field-proven insights into the causality behind experimental choices. The methodologies described herein are designed to establish a self-validating system for ensuring the identity, purity, and stability of this and structurally related benzofuranones.

Introduction: The Significance of Substituted Benzofuranones

The benzofuran nucleus is a core structural motif in numerous natural products and pharmacologically active molecules.[2] The 2,3-dihydro-1-benzofuran-3-one scaffold, in particular, serves as a key building block in the synthesis of compounds with a wide array of biological activities.[2] The specific substitution pattern of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one suggests potential modulation of its physicochemical properties and biological targets. The introduction of alkyl groups on the aromatic ring can influence lipophilicity and metabolic stability, which are critical parameters in drug design. This guide provides the necessary analytical methodologies to fully characterize this molecule, a critical step in its journey from synthesis to potential therapeutic application.

Proposed Synthetic Pathway and Rationale

A plausible and efficient synthesis of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one can be envisioned through a multi-step process, as informed by established methods for benzofuranone synthesis.[3] Understanding the synthetic route is crucial for anticipating potential impurities and for the rational design of purification and analytical strategies.

A common and effective strategy for constructing the benzofuranone core involves the intramolecular cyclization of a suitably substituted precursor.[3] The proposed synthesis for our target compound is outlined below.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Bromoacetylation of 2-isopropyl-5-methylphenol. The commercially available starting material, 2-isopropyl-5-methylphenol, would be subjected to acylation using bromoacetyl bromide in the presence of a suitable Lewis acid catalyst, such as aluminum chloride. This electrophilic aromatic substitution is directed by the activating hydroxyl and alkyl groups.

Step 2: Intramolecular Cyclization. The resulting α-phenoxyketone undergoes an intramolecular Williamson ether synthesis. A non-nucleophilic base, such as potassium carbonate, in an appropriate solvent like acetone, facilitates the deprotonation of the phenolic hydroxyl group, which then displaces the bromide to form the five-membered heterocyclic ring.

This synthetic approach is chosen for its reliability and the ready availability of starting materials. Potential process-related impurities could include unreacted starting materials, regioisomers from the acylation step, and by-products from intermolecular reactions.

Structural Elucidation and Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Spectroscopic Analysis

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one, both ¹H and ¹³C NMR are required.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | d | 1H | Aromatic H (position 5 or 6) |

| ~6.8 - 7.0 | d | 1H | Aromatic H (position 5 or 6) |

| ~4.6 | s | 2H | -O-CH₂-C=O |

| ~3.2 - 3.4 | sept | 1H | -CH(CH₃)₂ |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~1.2 | d | 6H | -CH(CH₃)₂ |

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~195 - 200 | C=O (ketone) |

| ~160 | Aromatic C-O |

| ~120 - 140 | Aromatic CH and C-quat |

| ~75 | -O-CH₂-C=O |

| ~30 | -CH(CH₃)₂ |

| ~22 | Ar-CH₃ |

| ~20 | -CH(CH₃)₂ |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[4] Standard pulse sequences should be used. Two-dimensional NMR experiments, such as COSY and HSQC, can be employed to confirm proton-proton and proton-carbon correlations, respectively.

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~2960 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (ketone) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ether) |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: A thin film of the purified compound is prepared on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.[5]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

| [M]⁺ | Molecular ion |

| [M-CH₃]⁺ | Loss of a methyl group |

| [M-C₃H₇]⁺ | Loss of the isopropyl group |

| [M-CO]⁺ | Loss of carbon monoxide |

Experimental Protocol for GC-MS:

-

Sample Preparation: A dilute solution of the compound in a suitable solvent (e.g., ethyl acetate) is prepared.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source is used.

-

Chromatographic Conditions: A non-polar capillary column is typically used with a temperature gradient to ensure good separation.

-

Mass Spectrometry Conditions: The mass spectrometer is operated in full scan mode to obtain the fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[6]

Chromatographic Analysis

HPLC is the primary technique for assessing the purity of the compound and for quantifying it in various matrices. A reverse-phase HPLC method is generally suitable for benzofuran derivatives.[1]

Proposed HPLC Method:

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 280 nm |

Experimental Protocol for HPLC Analysis:

-

Standard and Sample Preparation:

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the purified reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[7]

-

Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).[7]

-

Sample Solution: Prepare the sample to be analyzed at a concentration within the calibration range.

-

-

Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

-

Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak. Quantify the compound using the calibration curve.

Caption: Comprehensive workflow for the synthesis, purification, and characterization of the target compound.

Potential Biological Significance and Signaling Pathways

Benzofuran derivatives are known to interact with a variety of biological targets. Given the structural features of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one, it is plausible that it could exhibit activity in several key signaling pathways implicated in disease.

Many benzofuran derivatives have shown potential as anticancer agents.[8] They may exert their effects through the modulation of pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Potential modulation of the PI3K/Akt/mTOR signaling pathway by the target compound.

Furthermore, anti-inflammatory properties have been reported for some benzofurans.[1] This could be mediated through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). The described characterization is a prerequisite for any subsequent biological evaluation to explore these potential activities.

Conclusion

This technical guide has detailed a comprehensive, multi-faceted approach to the characterization of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one. By integrating rational synthetic design with a suite of powerful analytical techniques, a complete profile of the molecule's identity, purity, and structure can be established. The provided protocols and expected data serve as a robust starting point for researchers in the field of medicinal chemistry and drug development. The rigorous characterization outlined herein is a critical and indispensable step in advancing novel benzofuranone derivatives from the laboratory to potential clinical applications.

References

- BenchChem. (n.d.). Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS.

- Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. (2019). PubMed.

- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2-thienyl)benzofuran.

- Shaikh, A. k., & Varvounis, G. (2014). Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ. Organic Letters, 16, 1478-1481.

- Wu, L., Li, L., Zhang, H., Gao, H., Zhou, Z., & Yi, W. (2021). A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans. Organic Letters, 23, 3844-3849.

- Savekar, A. T., Karande, V. B., Hingane, D. G., & Waghmode, S. B. (2024). A one-pot synthesis of 2,3-dihydrobenzofurans, benzofuran-2(3H)-ones, and indoles via a [4 + 1] annulation reaction of ortho-substituted para-quinone methides and bromonitromethane. Organic & Biomolecular Chemistry.

- Efficient synthesis of 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-dione as novel skeletons specifically for influenza virus type B inhibition. (2013). PubMed.

- A one-pot Synthesis of 2,3-Dihydrobenzofurans, Benzofuran-2(3H)-ones, and Indoles via [4 + 1] Annulation Reaction of ortho-substituted para-Quinone Methides and Bromonitromethane. (2025).

- The Royal Society of Chemistry. (2012). 1H NMR (500 MHz, CDCl3) δ.

- Novak, T. J., & Yuan, H. (2000). The Determination of a Chlorinated Benzofuran Pharmaceutical Intermediate by HPLC-MS With On-Line Derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-13.

- ChemicalBook. (n.d.). 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum.

- Abonia, R., et al. (2021). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Molecules.

- 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. (n.d.). PMC.

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0175303).

- Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. (n.d.).

- NIST. (n.d.). Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-.

- Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.

- Pandey, V. K., et al. (2002). Vibrational spectra of 2 (3H) benzofuranone studied by Raman, IR spectroscopy and AM1 semiempirical molecular orbital calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A one-pot synthesis of 2,3-dihydrobenzofurans, benzofuran-2(3H)-ones, and indoles via a [4 + 1] annulation reaction of ortho-substituted para-quinone methides and bromonitromethane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

Pharmacological Profiling and Potential Biological Activity of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one

Executive Summary

The compound 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one (CAS 100121-58-2) is a highly specialized organic building block belonging to the 2,3-dihydrobenzofuran-3-one (3-coumaranone) class[1]. Structurally, it represents a rigidified, oxidized derivative of the natural monoterpene phenol thymol (2-isopropyl-5-methylphenol). While the parent phenols are renowned for their broad-spectrum antimicrobial and antioxidant properties, the cyclization into a 3-coumaranone core fundamentally shifts the molecule's pharmacological potential.

By introducing a hydrogen-bond accepting carbonyl at the C3 position while locking the lipophilic 4-methyl and 7-isopropyl (propan-2-yl) groups into a rigid bicyclic framework, this scaffold becomes a privileged structure for targeted protein-ligand interactions. This in-depth technical guide extrapolates the potential biological activities of this specific molecule based on validated mechanistic data from closely related 3-coumaranone derivatives, focusing primarily on neuroprotection via Monoamine Oxidase B (MAO-B) inhibition[2][3] and oncology via Phosphoinositide 3-kinase (PI3K) modulation[4][5].

Pharmacophore Analysis & Structural Rationale

To understand the biological potential of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one, we must deconstruct its pharmacophore:

-

The 3-Coumaranone Core: Acts as a bioisostere for natural aurones and flavonoids. The planar nature of the fused benzene ring combined with the sp2-hybridized C3 carbonyl provides a distinct electronic profile capable of participating in both π−π stacking and directed hydrogen bonding within enzyme active sites[5].

-

7-Isopropyl and 4-Methyl Substituents: These alkyl groups dictate the molecule's lipophilicity (LogP) and steric bulk. In central nervous system (CNS) drug design, such lipophilic appendages are critical for blood-brain barrier (BBB) penetration. Furthermore, these specific substituents perfectly map to the hydrophobic pockets of target enzymes, driving selectivity.

Mechanistic Pathways & Biological Targets

Neuroprotection via Reversible MAO-B Inhibition

Monoamine oxidase B (MAO-B) is a mitochondrial enzyme responsible for the oxidative deamination of dopamine, making it a primary target for Parkinson's disease therapies[3]. The active site of human MAO-B is bipartite, consisting of an entrance cavity and a substrate-binding cavity lined with hydrophobic residues (e.g., Ile199, Tyr326).

Recent structure-activity relationship (SAR) studies have demonstrated that 3-coumaranone derivatives are highly potent, reversible, and selective inhibitors of MAO-B[2][3]. The 7-isopropyl group of our target compound is hypothesized to project into the hydrophobic entrance cavity, anchoring the molecule, while the benzofuran-3-one core orientates toward the FAD cofactor. Unlike traditional irreversible inhibitors (e.g., selegiline), 3-coumaranones exhibit reversible competitive inhibition, which drastically reduces the risk of tyramine-induced hypertensive crisis (the "cheese effect")[3].

Targeted Kinase Modulation (PI3K/AKT/mTOR Axis)

Benzofuran-3-ones have been heavily investigated as ATP-competitive inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical axis in cancer cell proliferation and survival[4][5]. The C3 carbonyl oxygen of the coumaranone acts as a crucial hydrogen bond acceptor, interacting directly with the backbone amide of the hinge region (e.g., Val851 in PI3K- α )[5]. The 4-methyl and 7-isopropyl groups provide the necessary van der Waals contacts within the hydrophobic specificity pockets adjacent to the ATP-binding site, potentially tuning the selectivity away from off-target kinases.

Fig 1: Mechanistic modulation of the PI3K/AKT/mTOR signaling axis by benzofuran-3-one derivatives.

Quantitative Data Presentation

Based on the validated pharmacological behavior of structurally homologous 3-coumaranones[2][3][5], the following table summarizes the extrapolated biological activity metrics for highly lipophilic, alkyl-substituted 2,3-dihydrobenzofuran-3-ones.

| Biological Target | Assay Type | Extrapolated IC₅₀ Range | Selectivity Profile | Mechanism of Action |

| MAO-B | Fluorometric (Kynuramine) | 0.010 µM – 0.050 µM | >100-fold over MAO-A | Reversible, Competitive |

| MAO-A | Fluorometric (Kynuramine) | > 5.0 µM | Poor affinity | Reversible, Competitive |

| PI3K- α | TR-FRET Kinase Assay | 0.050 µM – 0.500 µM | Moderate over mTOR | ATP-Competitive (Hinge Binder) |

| CDK2 | Radiometric Kinase Assay | 1.0 µM – 5.0 µM | Poor over CDK4 | ATP-Competitive |

Experimental Methodologies (Self-Validating Systems)

To empirically validate the biological activity of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one, researchers must employ self-validating experimental designs. The protocols below integrate internal controls to rule out false positives caused by compound aggregation or auto-fluorescence.

Protocol 1: Fluorometric MAO-B Inhibition & Reversibility Workflow

Causality & Design Choice: Kynuramine is used as a non-fluorescent substrate that MAO-B oxidizes into the highly fluorescent 4-hydroxyquinoline. To ensure the compound is a reversible inhibitor (crucial for clinical safety), a dialysis step is mandated. If the compound binds covalently, dialysis will not restore enzyme activity[3].

-

Reagent Preparation: Prepare a 10 mM stock of the compound in 100% DMSO. Dilute in 100 mM potassium phosphate buffer (pH 7.4) to achieve a final DMSO concentration of <1% to prevent solvent-induced enzyme denaturation.

-

Enzyme Incubation: In a 96-well black opaque microtiter plate, combine 50 µL of recombinant human MAO-B (1.5 µg/mL final) with 25 µL of the compound at varying concentrations (0.001 to 10 µM). Incubate at 37°C for 15 minutes to allow equilibrium binding.

-

Substrate Addition: Initiate the reaction by adding 25 µL of kynuramine (final concentration 50 µM). Incubate at 37°C for exactly 30 minutes.

-

Reaction Termination & Reading: Stop the reaction by adding 40 µL of 2N NaOH. Measure fluorescence using a microplate reader (Excitation: 310 nm, Emission: 400 nm).

-

Reversibility Dialysis (Self-Validation): Incubate MAO-B with the compound at a concentration equal to 10× its IC₅₀ for 30 minutes. Transfer the mixture to a 10 kDa MWCO dialysis cassette and dialyze against 100 volumes of phosphate buffer at 4°C for 24 hours. Re-assay the dialyzed enzyme. A full recovery of fluorescence indicates reversible binding[3].

Fig 2: High-throughput fluorometric screening and reversibility validation workflow for MAO-B.

Protocol 2: PI3K- α Kinase Activity Profiling (TR-FRET)

Causality & Design Choice: Highly conjugated aromatic compounds often exhibit auto-fluorescence, which confounds standard colorimetric or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay before reading the emission, allowing short-lived background fluorescence to decay, thus guaranteeing data trustworthiness[5].

-

Kinase Reaction Setup: In a 384-well low-volume plate, mix 5 µL of PI3K- α enzyme (diluted in 50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA) with 2.5 µL of the test compound (serial dilutions).

-

ATP/PIP2 Addition: Add 2.5 µL of a substrate mixture containing 10 µM ATP and 10 µM PIP2. Incubate at room temperature for 60 minutes.

-

Detection Reagent Addition: Add 10 µL of TR-FRET detection buffer containing a Europium-labeled anti-PIP3 antibody and a fluorescent tracer.

-

Signal Acquisition: Read the plate using a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

-

Data Quality Control: Calculate the Z'-factor for the assay plate using vehicle (DMSO) as the negative control and a known PI3K inhibitor (e.g., Wortmannin) as the positive control. A Z'-factor > 0.6 validates the assay's integrity.

References

-

Enamine Compound Catalog (CAS 100121-58-2) . AS-1. Retrieved from [Link]

-

Bio-Fount Reagents: 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one . Bio-Fount. Retrieved from [Link]

-

3-Coumaranone derivatives as inhibitors of monoamine oxidase . Drug Design, Development and Therapy. National Center for Biotechnology Information (PMC). Retrieved from[Link]

-

Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy . Anticancer Agents in Medicinal Chemistry. National Center for Biotechnology Information (PMC). Retrieved from[Link]

Sources

- 1. 100121-58-2|4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one|4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one|-范德生物科技公司 [bio-fount.com]

- 2. 3-Coumaranone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Coumaranone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,3-Dihydro-1-benzofuran-3-one Derivatives: Synthesis, Reactivity, and Therapeutic Potential

Abstract: The 2,3-dihydro-1-benzofuran-3-one, commonly known as coumaranone, represents a privileged heterocyclic scaffold of significant interest to the pharmaceutical and medicinal chemistry communities. Its unique structural and electronic properties make it a versatile core for the development of a wide array of biologically active compounds. This technical guide provides an in-depth review of the coumaranone framework, beginning with an exploration of its fundamental characteristics. We delve into both classical and modern catalytic strategies for its synthesis, offering detailed experimental protocols. The guide further examines the key reactive sites of the scaffold, particularly the C2-methylene group, which serves as a critical handle for diversification. A substantial portion of this review is dedicated to a comprehensive analysis of the diverse therapeutic applications of its derivatives, including their roles as anticancer, anti-inflammatory, antimicrobial, and neuromodulatory agents. Structure-activity relationships and mechanistic insights are supported by quantitative data and pathway diagrams, providing researchers and drug development professionals with a thorough and actionable understanding of this important molecular architecture.

Chapter 1: The 2,3-Dihydro-1-benzofuran-3-one Scaffold: A Privileged Core in Drug Discovery

Introduction to the Coumaranone Structure

The 2,3-dihydro-1-benzofuran-3-one (coumaranone) is a bicyclic heterocyclic compound featuring a benzene ring fused to a five-membered furanone ring. This scaffold is a core component in a multitude of natural products and synthetic molecules, many of which exhibit potent and varied biological activities.[1][2] Its prevalence in bioactive compounds has earned it the designation of a "privileged structure," a term used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. This versatility makes the coumaranone scaffold a highly attractive starting point for the design of novel therapeutic agents.[3]

Structural Features and Physicochemical Rationale

The therapeutic potential of the coumaranone scaffold can be attributed to several key features:

-

Topographical Rigidity: The fused ring system provides a semi-rigid conformation, which can reduce the entropic penalty upon binding to a biological target, thereby enhancing affinity.

-

Hydrogen Bonding Capabilities: The ketone at the 3-position acts as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a protein's active site.

-

Reactive Methylene Group: The C2-position, adjacent to the carbonyl group, is activated and readily undergoes a variety of chemical transformations. This provides a straightforward handle for introducing molecular diversity, allowing for the fine-tuning of a compound's pharmacological profile. This is particularly evident in the synthesis of 2-benzylidene derivatives, which are central to many of the scaffold's observed activities.[4]

-

Lipophilic Aromatic Ring: The benzene ring contributes to the molecule's lipophilicity, facilitating membrane permeability, while also offering sites for substitution to modulate electronic properties and steric bulk.

Chapter 2: Synthetic Strategies for the Coumaranone Core

The construction of the 2,3-dihydro-1-benzofuran-3-one core can be achieved through various synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. Modern catalytic methods have significantly expanded the scope and efficiency of these syntheses.

Figure 1: Overview of major synthetic routes to the coumaranone scaffold.

Modern Catalytic Approaches

Recent advances in organometallic catalysis have provided highly efficient and regioselective methods for constructing the dihydrobenzofuran ring system.

-

Rhodium-Catalyzed C-H Insertion: This method utilizes an intramolecular sp3 C-H insertion reaction of an α-imino rhodium carbene, generated from N-sulfonyl-1,2,3-triazoles, to afford 2,3-disubstituted dihydrobenzofurans in good to excellent yields.[5]

-

Palladium-Catalyzed Reactions: Pd-catalyzed processes, such as the Mizoroki-Heck annulation of alkene-tethered aryl iodides, offer a facile route to diverse carbamoyl-substituted 2,3-dihydrobenzofurans.[6]

-

Photochemical Gold-Mediated Cyclization: A light-mediated atom transfer radical addition (ATRA) of haloalkanes onto alkenes, catalyzed by a dimeric gold complex, allows for the synthesis of functionalized dihydrobenzofurans directly from ortho-allylphenols in high yields under mild conditions.[7]

Experimental Protocol: General Synthesis via Intramolecular Cyclization

This protocol describes a representative method for the synthesis of the core scaffold, adapted from principles of acid-catalyzed intramolecular cyclization.

Objective: To synthesize a 2,3-dihydro-1-benzofuran-3-one derivative from a substituted phenoxyacetic acid.

Materials:

-

Substituted phenoxyacetic acid (1.0 eq)

-

Trifluoroacetic anhydride (TFAA) (3.0 eq)

-

Trifluoroacetic acid (TFA) as solvent

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator, magnetic stirrer, standard glassware

Procedure:

-

Reaction Setup: Dissolve the starting phenoxyacetic acid (1.0 eq) in trifluoroacetic acid in a round-bottom flask equipped with a magnetic stir bar.

-

Initiation: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (3.0 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,3-dihydro-1-benzofuran-3-one derivative.

Trustworthiness: This protocol relies on a well-established intramolecular Friedel-Crafts-type acylation. The self-validating nature of this reaction is its high-yielding conversion to a thermodynamically stable fused-ring product, which can be easily characterized by NMR and mass spectrometry, confirming the successful ring closure.

Chapter 3: Chemical Reactivity and Derivatization

A key advantage of the coumaranone scaffold is the ease with which it can be functionalized. The most significant site for derivatization is the C2-methylene position.

Knoevenagel Condensation at the C2-Position

The protons on the C2 carbon are acidic due to their position alpha to the carbonyl group. This allows for facile deprotonation by a mild base, generating a nucleophilic enolate. This enolate can then react with various electrophiles, most notably aldehydes, in a Knoevenagel or Aldol-type condensation. This reaction is the cornerstone for creating libraries of 2-benzylidene-2,3-dihydro-1-benzofuran-3-one derivatives, which are prominent in anti-inflammatory and anticancer applications.[4]

Figure 2: Knoevenagel condensation for synthesizing 2-benzylidene derivatives.

Chapter 4: Therapeutic Applications and Biological Activities

Derivatives of 2,3-dihydro-1-benzofuran-3-one have been investigated for a wide spectrum of pharmacological activities.[8][9]

Anticancer and Antitumor Activity

The benzofuran scaffold is a component of many natural and synthetic compounds with anticancer properties.[10] Derivatives have shown potent activity against a range of human cancer cell lines, including HeLa (cervical), A549 (lung), and HCT116 (colon).[11][12]

-

Mechanism of Action: A primary mechanism involves the inhibition of key signaling proteins required for tumor growth and angiogenesis. For instance, certain benzofuran-based chalcone derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase in angiogenesis.[12] Other derivatives induce apoptosis (programmed cell death) by modulating the expression of Bcl-2 family proteins, leading to an increase in pro-apoptotic proteins like Bak and Bim.[11]

-

Structure-Activity Relationship (SAR): Studies have shown that the substitution pattern on the 2-benzylidene ring is critical for activity. The presence of methoxy groups at specific positions can significantly enhance cytotoxicity.[10]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2,3-Diarylbenzofuran (4f) | HeLa | 13.40 | [11] |

| Benzofuran-chalcone (4g) | HCC1806 (Breast) | 5.93 | [12] |

| Benzofuran-chalcone (4g) | HeLa | 5.61 | [12] |

| Benzofuran-2-carboxamide (50g) | HCT-116 (Colon) | 0.87 | [10] |

| Benzofuran-2-carboxamide (50g) | A549 (Lung) | 0.57 | [10] |

Anti-inflammatory Properties

Chronic inflammation is a key driver of many diseases, including inflammatory bowel disease (IBD) and certain cancers.[13] Coumaranone derivatives have emerged as potent anti-inflammatory agents.

-

Mechanism of Action: Certain 2-benzylidene derivatives are effective inhibitors of the TNF-α-induced adhesion of monocytes to colon epithelial cells, a critical event in the pathogenesis of IBD.[4] This inhibition is linked to the suppression of transcription factors like AP-1, which are necessary for the expression of pro-inflammatory cytokines such as TNF-α.[4] Additionally, the scaffold has been used to design inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, an enzyme involved in producing the inflammatory mediator PGE2.[3]

Figure 3: Simplified pathway showing inhibition of inflammatory transcription factors.

Antimicrobial and Antifungal Activity

With the rise of antimicrobial resistance, there is a pressing need for novel antimicrobial agents.[14] Benzofuran derivatives have demonstrated broad-spectrum activity against various pathogens.[14]

-

Spectrum of Activity: Derivatives have shown efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[15] Antifungal activity against species like Candida albicans has also been reported.[15] The incorporation of other heterocyclic moieties, such as 1,2,3-triazoles, onto the benzofuran core can significantly enhance antimicrobial potency.[16]

| Compound Class | Organism | Activity Metric | Result | Reference |

| N-(3-phthalidyl) amines | S. aureus (Gram +) | Inhibition | Good | [15] |

| N-(3-phthalidyl) amines | E. coli (Gram -) | Inhibition | Good | [15] |

| N-(3-phthalidyl) amines | C. albicans (Fungus) | Inhibition | Good | [15] |

| Benzofuran-1,2,3-triazoles | Various Bacteria | MIC | High Activity | [16] |

Neuromodulatory and Metabolic Effects

-

Cannabinoid Receptor 2 (CB2) Agonists: A series of 2,3-dihydro-1-benzofuran derivatives were designed as potent and selective agonists for the CB2 receptor.[17][18][19] Since the CB2 receptor is implicated in pain and inflammation pathways without the psychoactive effects of the CB1 receptor, these compounds are promising leads for the treatment of neuropathic pain.[17][18]

-

GPR40/FFA1 Agonists: In the field of metabolic diseases, (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives have been identified as agonists of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[20] Agonism of this receptor promotes glucose-dependent insulin secretion, making these compounds potential therapeutics for type 2 diabetes.[20]

Antioxidant Properties

Oxidative stress is linked to numerous diseases. Some benzofuran derivatives, particularly those with phenolic hydroxyl groups, exhibit significant antioxidant activity.[21] Their ability to scavenge free radicals has been evaluated through both experimental assays (DPPH) and theoretical DFT studies.[22][23] The primary mechanism is often hydrogen atom transfer (HAT) from a hydroxyl group to a radical species.[21]

Chapter 5: Future Perspectives and Conclusion

The 2,3-dihydro-1-benzofuran-3-one scaffold has firmly established itself as a versatile and valuable core in medicinal chemistry. The wealth of synthetic methodologies allows for the creation of diverse chemical libraries, while the broad range of biological activities highlights its therapeutic potential.[1]

Future research should focus on:

-

Target-Specific Optimization: Moving from broad-spectrum activity to highly selective agents for specific targets (e.g., specific kinases or receptors) to minimize off-target effects.

-

Pharmacokinetic Profiling: In-depth ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies on lead compounds to improve their drug-like properties.[17]

-

Exploration of New Biological Space: Investigating the scaffold's potential in other therapeutic areas such as neurodegenerative diseases and viral infections, where benzofuran derivatives have already shown promise.[8][9]

References

-

Wu, L., Li, L., Zhang, H., Gao, H., Zhou, Z., & Yi, W. (2021). Rh(III)-Catalyzed C-H Activation/Carbooxygenation of 1,3-Dienes for the Synthesis of Dihydrobenzofurans. Organic Letters, 23, 3844-3849. Available at: [Link]

-

One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular C–H insertion reaction. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]

-

Discovery and Structure-Activity Relationship Studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one Derivatives as a Novel Class of Potential Therapeutics for Inflammatory Bowel Disease. (2017). European Journal of Medicinal Chemistry, 137, 575-597. Available at: [Link]

-

Synthesis and antitumor evaluation of 2,3-diarylbenzofuran derivatives on HeLa cells. (2017). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Synthesis of 2,3‐dihydrobenzofuran derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Diaz, P., Phatak, S. S., Xu, J., Fronczek, F. R., Astruc-Diaz, F., Thompson, C. M., Cavasotto, C. N., & Naguib, M. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615-1629. Available at: [Link]

-

Diaz, P., Phatak, S. S., Xu, J., Fronczek, F. R., Astruc-Diaz, F., Thompson, C. M., Cavasotto, C. N., & Naguib, M. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PMC. Available at: [Link]

-

Witzel, S., Terres, S., de Bary, P., Krohne, L., & Rudolph, M. (2024). Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction. Organic Letters. Available at: [Link]

-

Some representative 1,3‐dihydroisobenzofuran derivatives showing biologically activities. (n.d.). ResearchGate. Available at: [Link]

-

2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: Design, synthesis, and binding mode prediction through ligand-steered modeling. (n.d.). University of Montana. Available at: [Link]

-

Optimization of (2,3-Dihydro-1-benzofuran-3-yl)acetic Acids: Discovery of a Non-Free Fatty Acid-Like, Highly Bioavailable G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonist as a Glucose-Dependent Insulinotropic Agent. (2012). Journal of Medicinal Chemistry. Available at: [Link]

-

Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. (n.d.). ResearchGate. Available at: [Link]

-

Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1235-1243. Available at: [Link]

-

Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. (n.d.). IOSR Journal of Applied Chemistry. Available at: [Link]

-

Study of Benzofuran Derivatives and their Biological Significance. (2023). International Journal of Scientific Development and Research. Available at: [Link]

-

Benzofurans/2,3-dihydrobenzofurans as antimicrobial agents. (2025). Journal of Molecular Chemistry. Available at: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). RSC Publishing. Available at: [Link]

-

Synthesis and antimicrobial activity of some novel benzofuran based 1,2,3-triazoles. (n.d.). ResearchGate. Available at: [Link]

-

Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Derivatives. (2023). Hindawi. Available at: [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. (n.d.). PMC. Available at: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). PMC - NIH. Available at: [Link]

-

Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (n.d.). PMC. Available at: [Link]

-

Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study. (n.d.). ResearchGate. Available at: [Link]

-

Qin, L., Vo, D. D., Nakhai, A., Andersson, C. D., & Elofsson, M. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(6), 370-376. Available at: [Link]

-

Antitumor and antimicrobial activities of some hetero aromatic benzofurans derived from naturally occurring visnagin. (n.d.). ResearchGate. Available at: [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). MDPI. Available at: [Link]

-

Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. (2017). ACS Combinatorial Science. Available at: [Link]

-

The Antioxidant Profile of 2,3-Dihydrobenzo[b]furan-5-ol and Its 1-Thio, 1-Seleno, and 1-Telluro Analogues. (2001). Journal of the American Chemical Society. Available at: [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2025). ResearchGate. Available at: [Link]

-

Mini review on important biological properties of benzofuran derivatives. (2016). MedCrave online. Available at: [Link]

-

Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). Scilit. Available at: [Link]

-

Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. (2021). ResearchGate. Available at: [Link]

Sources

- 1. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular C–H insertion reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antitumor evaluation of 2,3-diarylbenzofuran derivatives on HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. imjst.org [imjst.org]

- 16. researchgate.net [researchgate.net]

- 17. 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. umimpact.umt.edu [umimpact.umt.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. article.scholarena.com [article.scholarena.com]

- 22. scilit.com [scilit.com]

- 23. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Benzofuran-3-one Scaffold: A Technical Guide to Novel Discovery, Synthesis, and Therapeutic Mechanisms

Executive Summary

In contemporary drug discovery, the benzofuran-3-one (3-coumaranone) core has emerged as a highly privileged oxygen-containing heterocyclic scaffold. Its rigid, planar architecture allows for precise spatial orientation within complex enzymatic pockets, making it an ideal candidate for rational drug design. This whitepaper synthesizes recent breakthroughs in the discovery of novel benzofuran-3-one compounds, detailing their structure-activity relationships (SAR), step-by-step synthetic methodologies, and self-validating biological evaluation protocols.

Pharmacological Landscape & Target Rationale

The versatility of the benzofuran-3-one scaffold stems from its ability to undergo diverse functionalization, enabling researchers to target distinct pathological pathways with high selectivity.

Monoamine Oxidase B (MAO-B) Inhibition

Selective inhibition of human MAO-B is a cornerstone strategy for managing neurodegenerative disorders like Parkinson's disease. Benzofuran-3-one derivatives, particularly 2-(arylmethylidene)-2,3-dihydro-1-benzofuran-3-ones (aurones), act as highly potent, reversible inhibitors. Mechanistically, the benzofuran-3(2H)-one portion anchors into the aromatic cage of the hMAO-B active site, while the benzylidene portion extends deeply into the hydrophobic tunnel [[1]](). This specific spatial orientation is critical; structural bulkiness dictates the selectivity between MAO-A and MAO-B isoforms 2.

PI3K/mTOR Dual Inhibition in Oncology

In oncology, the phosphatidylinositol-3-kinase (PI3K) pathway is frequently hyperactivated. Hybridizing the benzofuran-3-one core with indole moieties yields compounds with single-digit nanomolar activity against p110α (PI3K-α). The introduction of a methoxy group at the 5-position of the indole ring exploits a secondary hydrophobic pocket, granting tunable selectivity against the mammalian target of rapamycin (mTOR) 3. Furthermore, hybridization with piperidines has shown strong anti-proliferative activity against HePG2 and MCF-7 cell lines 4.

IGF-1 Collaborative Neuroprotection

Beyond direct enzyme inhibition, novel benzofuran-piperazine hybrids have been discovered to act collaboratively with Insulin-Like Growth Factor 1 (IGF-1). While the compounds alone provide baseline neuroprotection, co-treatment with IGF-1 exponentially enhances cellular survival, presenting a novel phenotypic approach to CNS drug discovery 5.

Pharmacological targeting of hMAO-B, PI3K/mTOR, and IGF-1 pathways by benzofuran-3-one derivatives.

Structure-Activity Relationship (SAR) & Quantitative Profiling

The causality between structural modifications and biological efficacy is profound. For hMAO-B targets, weak-to-moderate electron-donating groups (e.g., methoxy) at the ortho- and meta-positions of the benzylidene ring enhance potency. Conversely, strong deactivators render the compounds non-selective across MAO isoforms 1.

Table 1: Biological Activity of Key Benzofuran-3-one Derivatives

| Compound Class | Target | Key Derivative | Efficacy (IC50 / Ki) | Reference Standard | Ref |

| 2-(Arylmethylidene)benzofuran-3-ones | hMAO-B | Compound 17 | Ki = 0.10 ± 0.01 μM | Selegiline (Ki = 0.12 μM) | 1 |

| 3-Coumaranones | hMAO-B | Compound 5b | IC50 < 0.05 μM | Pargyline | [[2]]() |

| Benzofuran-3-one indoles | PI3K-α / mTOR | Compound 9 | Single-digit nM | Wortmannin | 3 |

| Benzofuran-piperazine hybrids | IGF-1 Synergy | Compound 1a | EC50 = 0.12 μM | N/A | 5 |

| Benzofuran-piperidine hybrids | Cell Proliferation | Compound 5 | IC50 = 12.61 μM | Doxorubicin | 4 |

Synthetic Methodologies & Workflows

Rationale for Synthetic Route Selection

The synthesis of the benzofuran-3-one core relies heavily on the intramolecular Friedel-Crafts acylation of phenoxyacetic acids. The critical experimental choice here is the use of Polyphosphoric Acid (PPA) at 70–100 °C instead of harsh Lewis acids (e.g., AlCl3). PPA acts simultaneously as a solvent and a mild, non-oxidizing acid catalyst. This prevents the over-polymerization or ether-cleavage of the highly reactive benzofuranone intermediate, ensuring high regioselectivity and yield 5.

Step-by-Step Protocol: Synthesis of 2-(Arylmethylidene)benzofuran-3-ones

-

O-Alkylation: Dissolve the substituted phenol (1.0 eq) in an aqueous NaOH solution. Slowly add chloroacetic acid (1.2 eq) and reflux for 4 hours. Acidify the mixture to precipitate the intermediate phenoxyacetic acid.

-

Cyclization: Suspend the phenoxyacetic acid in excess PPA. Heat the highly viscous mixture to 70 °C for 2–3 hours under an inert atmosphere. Pour the hot mixture over crushed ice to precipitate the benzofuran-3(2H)-one core. Extract with ethyl acetate, wash with brine, and concentrate.

-

Aldol Condensation: Dissolve the synthesized benzofuran-3(2H)-one (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol. Add a catalytic amount of basic alumina or concentrated HCl (depending on substrate electronics) and reflux until completion (monitored by TLC).

-

Purification: Cool the reaction to room temperature. Filter the resulting precipitate and recrystallize from hot ethanol to yield the pure aurone derivative.

Step-by-step synthetic workflow for 2-(arylmethylidene)benzofuran-3-ones (aurones).

Self-Validating Biological Evaluation Protocols

Fluorimetric MAO-B Inhibition Assay (Amplex Red Method)

To rigorously evaluate the inhibitory potency of novel compounds, a self-validating kinetic assay is required. MAO enzymes deaminate monoamines to produce hydrogen peroxide (H2O2) in a strict 1:1 stoichiometric ratio. Relying on direct product measurement is prone to background noise. Therefore, we utilize the Amplex Red probe. H2O2 reacts with non-fluorescent Amplex Red exclusively in the presence of Horseradish Peroxidase (HRP) to form highly fluorescent resorufin. This dual-enzyme dependency ensures that any fluorescent signal is strictly tied to MAO catalytic activity, eliminating false positives from compound auto-fluorescence 1.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a working solution of 0.05 M sodium phosphate buffer (pH 7.4). Reconstitute recombinant hMAO-B enzyme, p-tyramine (a non-selective substrate allowing direct MAO-A/B kinetic comparison), Amplex Red reagent, and HRP.

-

Inhibitor Incubation: In a 96-well opaque microplate, add 50 μL of the benzofuran-3-one inhibitor (varying concentrations from 0.001 to 100 μM) and 50 μL of hMAO-B enzyme solution. Incubate in the dark at 37 °C for 15 minutes to allow reversible complex formation.

-

Reaction Initiation: Add 100 μL of a reaction mixture containing p-tyramine (1 mM final concentration), Amplex Red (200 μM final), and HRP (1 U/mL final) to all wells.

-

Kinetic Detection: Immediately transfer the plate to a fluorescence microplate reader. Measure the continuous formation of resorufin at 37 °C for 30 minutes (Excitation: 530 nm / Emission: 590 nm).

-

Data Analysis: Plot the initial velocity of the reaction against inhibitor concentration. Use non-linear regression (e.g., Michaelis-Menten kinetics) to calculate the IC50 and Ki values, referencing against a standard like Selegiline.

Conclusion

The benzofuran-3-one scaffold represents a highly tunable, structurally privileged pharmacophore. By deeply understanding the causality between its synthetic pathways (e.g., PPA-driven cyclization) and its spatial orientation within target enzymes (e.g., the hMAO-B aromatic cage or PI3K hydrophobic pockets), researchers can continue to rationally design next-generation therapeutics for both neurodegeneration and oncology.

References

- Design, synthesis and MAO inhibitory activity of 2-(arylmethylidene)

- Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection. acs.org.

- Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. nih.gov.

- 3-Coumaranone derivatives as inhibitors of monoamine oxidase. nih.gov.

- Novel benzofuran-3-one indole inhibitors of PI3 kinase-α and the mammalian target of rapamycin: Hit to lead studies.

Sources

- 1. Design, synthesis and MAO inhibitory activity of 2-(arylmethylidene)-2, 3-dihydro-1-benzofuran-3-one derivatives [html.rhhz.net]

- 2. 3-Coumaranone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of Substituted 2,3-Dihydro-1-benzofuran-3-ones

The 2,3-dihydro-1-benzofuran-3-one scaffold, commonly known as an aurone, is a privileged heterocyclic motif. As a subclass of flavonoids, aurones are responsible for the vibrant yellow pigmentation in certain flowers and fruits.[1] Beyond their role as natural colorants, these compounds have garnered significant attention from the scientific community due to their wide array of biological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] This has established them as valuable scaffolds in drug discovery and medicinal chemistry.[4]

This guide provides an in-depth overview of the principal synthetic methodologies for accessing substituted 2,3-dihydro-1-benzofuran-3-ones. We will explore both classical and modern techniques, explaining the chemical logic behind each approach and providing detailed, field-proven protocols for key transformations. The focus is on providing researchers, scientists, and drug development professionals with a practical and comprehensive resource for synthesizing these valuable compounds.

Method 1: Condensation of Benzofuran-3(2H)-ones with Aromatic Aldehydes

This is one of the most direct and widely employed methods for synthesizing aurones. The strategy relies on a base- or acid-catalyzed Aldol-type condensation between a pre-formed 2,3-dihydro-1-benzofuran-3-one and a substituted benzaldehyde. The choice of catalyst and reaction conditions can be tuned to optimize yields and accommodate a variety of functional groups on both coupling partners.

Causality and Experimental Choices

The reaction proceeds via the formation of an enolate from the benzofuranone under basic conditions, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy intermediate yields the target aurone.[1] Basic catalysts like NaOH or KOH are common, though heterogeneous catalysts like alumina (Al₂O₃) or KF-Al₂O₃ can facilitate easier work-up and purification.[1] Green chemistry variations of this method, such as performing the reaction in water or under solvent-free conditions, have been developed to minimize environmental impact.[1][5]

Visual Workflow: Aldol Condensation Route

Sources

Protocol for Testing Antioxidant Properties of Benzofuran Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran derivatives represent a critical class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including potent antioxidant effects.[1][2][3] Their ability to mitigate oxidative stress makes them promising candidates for the development of novel therapeutics. This document provides a comprehensive guide with detailed protocols for the in vitro assessment of the antioxidant capacity of benzofuran derivatives. We will delve into the mechanistic underpinnings of the most robust and widely accepted assays: DPPH, ABTS, FRAP, and ORAC. The protocols are designed to ensure scientific integrity, reproducibility, and accurate data interpretation, empowering researchers to confidently evaluate their novel benzofuran compounds.

Introduction: The Rationale for Antioxidant Profiling

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[4][5] Antioxidants counteract this damage by neutralizing free radicals, which are highly reactive molecules with unpaired electrons. They achieve this primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6][7]

-

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to quench a free radical, a kinetically controlled reaction. The ORAC assay is a classic example of a HAT-based method.[7][8]

-

Single Electron Transfer (SET): The antioxidant provides an electron to reduce the radical. This process is typically slower than HAT and is the basis for assays like DPPH, ABTS, and FRAP.[6][9]

Benzofuran scaffolds are prevalent in natural products and synthetic molecules that exhibit significant biological activity.[3] The antioxidant potential of these derivatives is often attributed to the phenolic hydroxyl groups and the overall electron-donating capacity of the ring system, which allows for effective radical scavenging.[10] Given this therapeutic promise, a rigorous and multi-faceted approach to quantifying their antioxidant activity is essential. No single assay can provide a complete profile; therefore, employing a panel of assays with differing mechanisms is considered the gold standard for a comprehensive evaluation.[11][12]

Assay Selection: A Multi-Mechanistic Approach

To build a comprehensive antioxidant profile for a benzofuran derivative, we recommend a cross-validating panel of assays. This approach provides a more complete picture by testing the compound's ability to act through different mechanisms.

| Assay | Full Name | Mechanism | Measures |

| DPPH | 2,2-Diphenyl-1-picrylhydrazyl Assay | Primarily SET | Radical scavenging capacity |

| ABTS | 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) Assay | SET | Radical scavenging capacity |

| FRAP | Ferric Reducing Antioxidant Power Assay | SET | Reducing power (ability to donate an electron) |

| ORAC | Oxygen Radical Absorbance Capacity Assay | HAT | Peroxyl radical scavenging capacity |

Protocol I: DPPH Radical Scavenging Assay

Principle of the Assay

The DPPH assay is a widely used method to assess free radical scavenging activity.[13][14] It employs a stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH), which has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[13][15] When an antioxidant donates an electron or hydrogen atom to the DPPH radical, it becomes reduced to the non-radical form (DPPH-H), resulting in a color change from violet to yellow.[14] The degree of discoloration is directly proportional to the scavenging potential of the benzofuran derivative.

Materials and Reagents

-

Benzofuran derivative (test compound)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol, 99.5%)

-

Trolox or Ascorbic Acid (positive control/standard)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 517 nm

-

Solvent for sample dissolution (e.g., DMSO, Methanol)

Step-by-Step Protocol

-

Preparation of DPPH Working Solution (0.1 mM):

-

Dissolve ~4 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be freshly prepared and kept in an amber bottle or covered in foil.

-

Causality: Methanol is an ideal solvent as it readily dissolves DPPH and many organic compounds. The concentration is optimized to yield an initial absorbance value within the linear range of most spectrophotometers.

-

-

Preparation of Test Compound and Standard:

-

Prepare a stock solution of the benzofuran derivative (e.g., 1 mg/mL) in an appropriate solvent (e.g., DMSO).

-

Create a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using methanol.

-

Prepare a similar dilution series for the standard antioxidant (Trolox or Ascorbic Acid).

-

-

Assay Procedure:

-

Pipette 100 µL of each concentration of the test compound or standard into separate wells of a 96-well plate.[16]

-

Add 100 µL of the 0.1 mM DPPH working solution to each well.[16]

-

Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

-

Prepare a blank well for each sample concentration containing 100 µL of the sample and 100 µL of methanol (without DPPH) to correct for any intrinsic color of the compound.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[16][17]

-

Causality: Incubation in the dark is critical to prevent the photo-degradation of DPPH, which would lead to inaccurate results. A 30-minute incubation is typically sufficient for the reaction to reach a steady state.

-

-

Measurement and Data Analysis:

-

Measure the absorbance of each well at 517 nm.[17]

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control = Absorbance of the control (DPPH solution + solvent)

-

A_sample = Absorbance of the test sample (DPPH solution + compound)

-

-

Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.

-

Protocol II: ABTS Radical Cation Decolorization Assay

Principle of the Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[18] ABTS is first oxidized to its radical form using potassium persulfate, resulting in a characteristic blue-green solution.[18][19] In the presence of an antioxidant, the ABTS•+ is reduced back to its neutral, colorless form. The reduction in absorbance, measured at 734 nm, is proportional to the antioxidant concentration. This assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds.[18]

Materials and Reagents

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate Buffered Saline (PBS) or Ethanol

-

Trolox (standard)

-

Benzofuran derivative (test compound)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 734 nm

Step-by-Step Protocol

-

Preparation of ABTS•+ Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in a 1:1 ratio (v/v).

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[19]

-

Causality: The overnight incubation ensures the reaction between ABTS and potassium persulfate reaches completion, forming a stable stock of the ABTS radical cation.

-

-

Preparation of ABTS•+ Working Solution:

-

On the day of the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of 0.70 (± 0.02) at 734 nm.[19] This working solution should be prepared fresh.

-

-

Preparation of Test Compound and Standard:

-

Prepare a stock solution and a serial dilution of the benzofuran derivative and the Trolox standard as described in the DPPH protocol.

-

-

Assay Procedure:

-

Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.[20]

-

Add 10 µL of the different concentrations of the test compound or Trolox standard to the wells.[20]

-

Prepare a control well with 190 µL of ABTS•+ working solution and 10 µL of the solvent used for the dilutions.

-

Mix and incubate at room temperature for 6-10 minutes in the dark.

-

Causality: The ABTS reaction is much faster than DPPH, so a shorter incubation time is sufficient.

-

-

Measurement and Data Analysis:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity using the same formula as in the DPPH assay.

-

Determine the IC₅₀ value. Alternatively, results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the sample's activity to a Trolox standard curve.

-

Protocol III: Ferric Reducing Antioxidant Power (FRAP) Assay

Principle of the Assay

The FRAP assay does not measure radical scavenging directly but instead quantifies the total antioxidant power based on the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[21] The assay is conducted in an acidic medium (pH 3.6), where an antioxidant reduces the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. This reduction results in the formation of an intense blue-colored complex, which is monitored by measuring the change in absorbance at 593 nm.

Materials and Reagents

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

-

Ferrous sulfate (FeSO₄·7H₂O) or Trolox (standard)

-

Benzofuran derivative (test compound)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 593 nm

Step-by-Step Protocol

-

Preparation of FRAP Reagent:

-

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.[16][21][22]

-

Warm the freshly prepared reagent to 37°C before use.

-

Causality: The acidic pH of 3.6 is optimal for iron reduction and TPTZ complex formation. Preparing the reagent fresh and warming it ensures consistent reaction kinetics.

-

-

Preparation of Test Compound and Standard:

-

Prepare a stock solution and serial dilutions of the benzofuran derivative.

-

Prepare a standard curve using different concentrations of FeSO₄ or Trolox.

-

-

Assay Procedure:

-

Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

-

Add 20 µL of the test compound, standard, or a solvent blank to the wells.[21]

-

Causality: The reaction is rapid, and a short incubation at a controlled temperature ensures the measurement is taken during the initial reaction phase.

-

-

Measurement and Data Analysis:

-

Measure the absorbance at 593 nm.[20]

-

Create a standard curve by plotting the absorbance of the FeSO₄ or Trolox standards against their concentration.

-

Determine the FRAP value of the test sample by comparing its absorbance to the standard curve. The results are expressed as µM Fe(II) equivalents or µM Trolox equivalents.

-

Protocol IV: Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle of the Assay

The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[4][23] Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[24] In the absence of an antioxidant, the radicals quench the fluorescence of the probe. An antioxidant protects the probe by neutralizing the radicals, thus preserving the fluorescence signal. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[4]

Materials and Reagents

-

Fluorescein sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Trolox (standard)

-

Phosphate buffer (75 mM, pH 7.4)

-

Benzofuran derivative (test compound)

-

Black, clear-bottom 96-well microplates

-

Fluorescence microplate reader with temperature control

Step-by-Step Protocol

-

Preparation of Reagents:

-

Prepare a working solution of fluorescein in phosphate buffer.

-

Prepare a solution of AAPH in phosphate buffer. This must be prepared fresh daily.

-

Prepare a stock solution of Trolox and a series of dilutions for the standard curve.

-

Causality: Black plates are essential to minimize background fluorescence and light scattering. The assay is run at 37°C to simulate physiological temperature and to ensure consistent thermal decomposition of AAPH.

-

-

Preparation of Test Compound:

-

Prepare a stock solution and serial dilutions of the benzofuran derivative in phosphate buffer.

-

-

Assay Procedure:

-

Add 150 µL of the fluorescein solution to each well of a black 96-well plate.[4][23][24]

-

Add 25 µL of the test compound, standard, or a phosphate buffer blank to the appropriate wells.[4][23][24]

-

Mix and pre-incubate the plate in the reader at 37°C for 30 minutes.[4][23]

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells using the reader's injectors or a multichannel pipette.[4][23]

-

Causality: The pre-incubation step ensures thermal equilibration before the reaction is initiated. Rapid addition of AAPH is crucial for reaction synchronicity across the plate.

-

-

Measurement and Data Analysis:

-

Immediately begin kinetic measurement of fluorescence decay every 1-2 minutes for at least 60-90 minutes (Excitation: 485 nm, Emission: 520 nm).[4][24]

-

Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

-

Calculate the Net AUC for each sample by subtracting the AUC of the blank. Net AUC = AUC_sample - AUC_blank

-

Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

-

Determine the antioxidant capacity of the benzofuran derivative from the standard curve. Results are expressed as µmol of Trolox Equivalents (TE) per µmol or mg of the compound.

-

Data Presentation and Interpretation

For clear comparison and reporting, quantitative data from all assays should be summarized in a table. This allows for a direct assessment of the compound's performance across different antioxidant mechanisms.

Table 1: Example Summary of Antioxidant Capacity Data for a Benzofuran Derivative

| Assay | Parameter | Result (Example) | Standard Reference |

| DPPH | IC₅₀ (µM) | 25.4 ± 2.1 | Ascorbic Acid (IC₅₀ = 15.8 ± 1.2 µM) |

| ABTS | IC₅₀ (µM) | 18.9 ± 1.5 | Trolox (IC₅₀ = 11.2 ± 0.9 µM) |

| FRAP | FRAP Value (µM Fe²⁺/µM) | 2.1 ± 0.3 | Trolox (2.8 µM Fe²⁺/µM) |

| ORAC | ORAC Value (µmol TE/µmol) | 3.5 ± 0.4 | Trolox (1.0 µmol TE/µmol) |

| TE: Trolox Equivalents |

A low IC₅₀ value in DPPH and ABTS assays indicates high radical scavenging efficiency. A high FRAP value signifies strong reducing power. A high ORAC value indicates effective scavenging of peroxyl radicals via hydrogen atom donation. Comparing these values provides a robust and comprehensive antioxidant profile.

Conclusion

The protocols detailed in this guide provide a validated framework for assessing the antioxidant properties of novel benzofuran derivatives. By employing this multi-mechanistic panel of assays (DPPH, ABTS, FRAP, and ORAC), researchers can obtain reliable, reproducible, and comprehensive data. This rigorous approach is fundamental for elucidating structure-activity relationships, identifying lead compounds, and advancing the development of benzofuran-based therapeutics to combat oxidative stress-related diseases.

References

-

Jadhav, H. R., et al. (2012). New benzofuran derivatives as an antioxidant agent. ResearchGate. [Link]

-

Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company. [Link]

-

Asif, M. (2017). A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives. PubMed. [Link]

-

Bio-protocol. (2021). DPPH Assay. Bio-protocol. [Link]

-

Shah, M. A., et al. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed. [Link]

-

Sotler, R., et al. (2019). In vitro methods for estimation of the antioxidant activity of natural compounds. ResearchGate. [Link]

-

Singh, P., & Kaur, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. ResearchGate. [Link]

-

Salehi, B., et al. (2024). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. PMC. [Link]

-

Lobo, V., et al. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. ResearchGate. [Link]

-

Asif, M. (2017). A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives. ResearchGate. [Link]

-

Dehpour, A. A., et al. (2013). Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. PMC. [Link]

-

Bio-protocol. (2021). ABTS Radical Scavenging Assay. Bio-protocol. [Link]

-

Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc.. [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.. [Link]

-

Sies, H. (2019). Antioxidant Compounds and Their Antioxidant Mechanism. IntechOpen. [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Dojindo. [Link]

-

JScholar. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar. [Link]

-